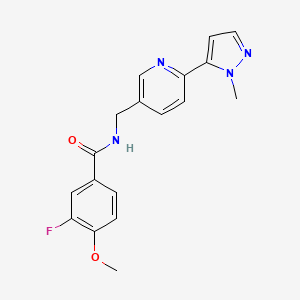

3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Description

3-Fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a fluorinated aromatic ring and a pyridine-pyrazole hybrid substituent. Its molecular structure comprises:

- Benzamide core: Substituted with a fluorine atom at position 3 and a methoxy group at position 4.

- Linker: A methylene group (-CH₂-) connecting the benzamide to a pyridine ring.

- Pyridine-pyrazole moiety: The pyridine ring (position 3) is further substituted with a 1-methyl-1H-pyrazol-5-yl group.

This compound’s design combines electronic modulation (via fluorine and methoxy groups) with a heterocyclic system (pyridine-pyrazole) to optimize target binding and physicochemical properties. Such structural features are common in kinase inhibitors or receptor modulators, where fluorine enhances metabolic stability and pyrazole/pyridine moieties contribute to π-π stacking or hydrogen bonding .

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-23-16(7-8-22-23)15-5-3-12(10-20-15)11-21-18(24)13-4-6-17(25-2)14(19)9-13/h3-10H,11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMZVYGIXHMMMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Pyridine Derivative Synthesis: The pyridine moiety is often prepared through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling Reactions: The pyrazole and pyridine derivatives are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

Final Assembly: The benzamide core is introduced in the final step, typically through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with Pd/C or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its potential biological activity.

Biological Research: Used as a probe to study enzyme interactions and receptor binding.

Chemical Biology: Employed in the design of chemical tools for studying cellular processes.

Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluoro and methoxy groups can enhance binding affinity and selectivity by influencing the electronic properties and steric interactions.

Comparison with Similar Compounds

2-Bromo-5-Methoxy Analogue

- Structure : 2-Bromo-5-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide (CAS 2034228-92-5) .

- Key Differences :

- Bromine replaces fluorine at position 2 (vs. fluorine at position 3 in the target).

- Methoxy group at position 5 (vs. position 4 in the target).

- Fluorine’s electronegativity in the target compound may enhance dipole interactions or hydrogen bonding compared to bromine.

4-Methoxy-Trifluoromethyl Pyrazole Derivative

- Structure: 4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzamide (CAS 956753-95-0) .

- Key Differences: Trifluoromethyl (-CF₃) group on the pyrazole ring (vs. methyl in the target). Phenoxy substituent on pyrazole (absent in the target).

- Phenoxy substitution may introduce steric bulk or π-π interactions absent in the target compound.

Variations in Heterocyclic Moieties

Piperidine-Linked Pyrazole-Benzamide

Triazolopyridine-Substituted Benzamide

- Structure : 2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(1-methyl-1H-pyrazol-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide (EP 3 532 474 B1) .

- Key Differences :

- Cyclohexylethoxy group at position 2 and a triazolopyridine moiety at position 4.

- Implications :

- The bulky cyclohexylethoxy group increases lipophilicity, possibly enhancing blood-brain barrier penetration.

- Triazolopyridine provides additional hydrogen-bonding sites, which may improve target affinity.

Comparison with Therapeutic Agents

Flumatinib Mesylate

- Structure: A kinase inhibitor with a benzamide core, trifluoromethyl group, and pyrimidinylamino substituents .

- Key Differences: Complex pyrimidinylamino and piperazinylmethyl substituents.

- Implications :

- Demonstrates how extended aromatic systems (e.g., pyrimidine) enhance kinase selectivity.

- Highlights the target compound’s relative simplicity, which may reduce off-target effects.

Data Table: Structural and Molecular Comparison

Research Implications

- Substituent Positioning : Fluorine at position 3 (target) vs. bromine at position 2 () highlights the trade-off between electronic effects and steric demands.

- Heterocyclic Diversity : Pyridine-pyrazole (target) vs. triazolopyridine () or piperidine () demonstrates the impact of ring systems on target engagement and pharmacokinetics.

- Functional Groups : Methoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups influence electronic density on the benzamide core, affecting binding and stability .

Biological Activity

The compound 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is with a molecular weight of approximately 334.36 g/mol. The compound features a fluorine atom, a methoxy group, and a pyrazole moiety, which are critical for its biological activity.

Research indicates that compounds similar to 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide may act through various pathways:

- Inhibition of Protein Kinases : The compound has been noted for modulating protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis .

- Antimicrobial Activity : Similar derivatives have demonstrated efficacy against Mycobacterium tuberculosis, suggesting potential antitubercular properties .

- Cancer Cell Inhibition : Some analogs have shown promise in inhibiting cancer cell proliferation, particularly in models involving cervical and liver cancer cells .

Antitubercular Activity

A study evaluated various substituted benzamides for their activity against Mycobacterium tuberculosis H37Ra. Among these, compounds with structural similarities to our target compound exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant antitubercular potential .

Cytotoxicity Assessment

In vitro cytotoxicity tests on human embryonic kidney (HEK-293) cells showed that several active compounds were nontoxic at concentrations that inhibited bacterial growth effectively. This suggests a favorable therapeutic index for further development .

Anticancer Activity

Compounds derived from similar structures have been assessed for their anticancer properties. For instance, one study reported that certain pyrazole derivatives inhibited tubulin polymerization and arrested the cell cycle in the G2/M phase, leading to reduced viability in cancer cells .

Data Tables

| Activity Type | IC50 (μM) | Cell Line/Organism | Reference |

|---|---|---|---|

| Antitubercular | 1.35 - 2.18 | Mycobacterium tuberculosis | |

| Cytotoxicity | >50 | HEK-293 | |

| Anticancer (HeLa Cells) | Not specified | HeLa |

Case Studies

- Case Study on Antitubercular Efficacy : A series of substituted benzamides were synthesized and tested against Mycobacterium tuberculosis. The study highlighted the importance of the pyrazole moiety in enhancing biological activity.

- Cancer Cell Proliferation Inhibition : In another study focusing on anticancer properties, specific derivatives were shown to significantly inhibit the proliferation of HeLa cells while exhibiting low toxicity towards normal fibroblasts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.